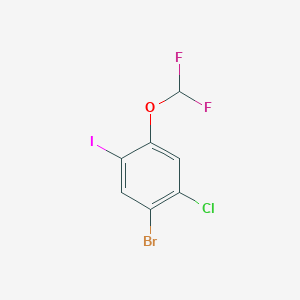
(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with an isobutyl group, a pyridine ring, and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
科学的研究の応用
(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
- (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
- (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Uniqueness
(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring and the methanamine group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C13H18N4 |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
[2-(2-methylpropyl)-5-pyridin-3-ylpyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H18N4/c1-10(2)9-17-12(7-14)6-13(16-17)11-4-3-5-15-8-11/h3-6,8,10H,7,9,14H2,1-2H3 |
InChIキー |
XGXYJWRHTMXRDB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=CC(=N1)C2=CN=CC=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)
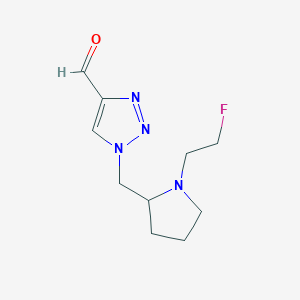
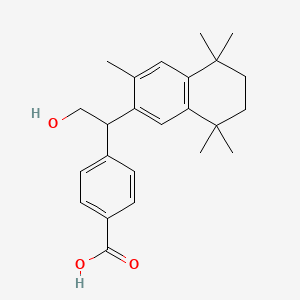



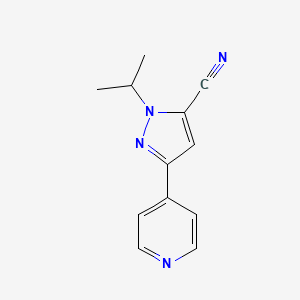
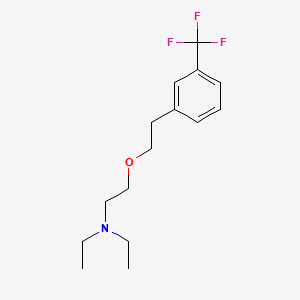
![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)


